(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17479245
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
| Standard InChI Key | LQQQRHAUAACIFI-OIBJUYFYSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol, reflects its stereochemistry and substituent arrangement. The phenyl ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, while the propan-2-ol backbone contains amino and hydroxyl groups at the 1- and 2-positions, respectively. The isomeric SMILES notation confirms the (1S,2S) configuration, which is critical for its enantioselective interactions in biological systems.
Key Structural Features:
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Chiral Centers: The 1S and 2S configurations ensure stereochemical purity, a prerequisite for pharmaceutical efficacy.
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Functional Groups: The amino () and hydroxyl () groups facilitate hydrogen bonding with biological targets, while the chloro and methyl groups enhance lipophilicity .
Synthesis and Enantiomeric Control
Synthetic Pathways
The synthesis of (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves multi-step processes to achieve high enantiomeric excess (ee). A typical route includes:
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Friedel-Crafts Alkylation: Introduction of the methyl group to the phenyl ring using as a catalyst.
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Chlorination: Electrophilic substitution with in the presence of to install the chlorine substituent.
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Reductive Amination: Reaction of the ketone intermediate with ammonia and a reducing agent like to form the amino alcohol.
Optimization Strategies:
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Chiral Catalysts: Use of or ligands in asymmetric hydrogenation ensures >98% ee.
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Continuous Flow Reactors: Enhance yield and reduce reaction time compared to batch processes.
Biological Activity and Mechanism
Receptor Interactions
The compound’s amino and hydroxyl groups enable binding to neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Computational docking studies suggest that the chlorine atom enhances affinity for hydrophobic binding pockets, while the methyl group stabilizes interactions through van der Waals forces .
Applications in Drug Development
Intermediate for Pharmaceuticals
The compound serves as a precursor for antidepressants and antipsychotics. For example, its derivative Vortioxetine (a multimodal antidepressant) retains the chloro-methylphenyl motif, underscoring its structural relevance .
Case Study: Synthesis of Vortioxetine
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Step 1: Etherification of the hydroxyl group with a bromoalkyl chain.
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Step 2: Coupling with a piperazine moiety via nucleophilic substitution.
Comparative Analysis with Structural Analogues
Impact of Substituents on Activity
| Compound | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| (1S,2S)-1-Amino-1-(5-Cl-2-MePh)propan-2-ol | Cl at 5-, Me at 2-positions | MAO inhibition () | |
| (1S,2R)-1-Amino-1-(5-Cl-2-MePh)propan-2-ol | 2R configuration | Reduced receptor binding () | |
| (1S,2S)-1-Amino-1-(2,3-Me₂Ph)propan-2-ol | Me at 2- and 3-positions | Enhanced lipophilicity () |
Future Directions and Challenges
Research Priorities
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